molecular formula C6H3BrClF3N2 B11772118 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11772118
M. Wt: 275.45 g/mol
InChI Key: VESQYMWOVQKQJW-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, the compound can be synthesized by the bromination and chlorination of 4-(trifluoromethyl)pyridine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, it has been studied as a potential inhibitor of NS5B, an enzyme critical for the replication of the Hepatitis C virus .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt biological processes in pests .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the bromine atom.

    4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of halogens.

    2-Chloro-5-(trifluoromethyl)pyridine: Similar but with different substitution pattern

Uniqueness

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H3BrClF3N2/c7-4-3(6(9,10)11)2(8)1-13-5(4)12/h1H,(H2,12,13)

InChI Key

VESQYMWOVQKQJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Cl

Origin of Product

United States

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